(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.465. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry and Polymerization Studies
Research into the chemistry of enamines, specifically the reactions involving αβ-unsaturated acid chlorides and enamines, sheds light on the potential synthetic routes and mechanisms that might be relevant for compounds similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide" (Hickmott & Hopkins, 1968). Additionally, the synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group indicate the versatility of acrylamide derivatives in creating polymers with specific properties (Ling & Habicher, 2001).
Antimicrobial Activity of Functionalized Monomers
Novel acrylate monomers based on kojic acid have been synthesized, showcasing the antimicrobial potential of compounds that could be structurally related to the chemical compound . These synthesized monomers demonstrated moderate to good antibacterial and antifungal activities, indicating the compound's potential utility in biomedical applications (Saraei et al., 2016).
Photochemical and Polymerization Initiators
Naphthalimide dyes, including acrylated naphthalimide one-component visible light initiators, have been studied for their photopolymerization behavior. This research highlights the compound's relevance in material science, particularly in developing new photopolymers and coatings with high migration stability (Yang et al., 2018).
DNA Interaction Studies
The study of benzo[a]pyrene's interaction with DNA, especially focusing on cytosine methylation within CpG sequences, may not directly involve the specific compound but illustrates the broader context of research into DNA-adduct formation and mutagenesis, relevant for understanding the chemical reactivity and biological implications of structurally complex compounds (Weisenberger & Romano, 1999).
Controlled Radical Polymerization
The controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT demonstrates the compound's potential for creating polymers with specific functional properties, relevant for biotechnology and materials science applications (Mori et al., 2005).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-21(4-2-16-1-3-19-20(13-16)27-15-26-19)22-14-17-5-9-23(10-6-17)18-7-11-25-12-8-18/h1-4,13,17-18H,5-12,14-15H2,(H,22,24)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSTHZIIVPPGP-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.